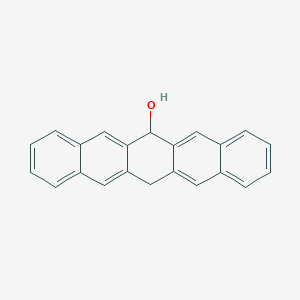

6,13-Dihydropentacen-6-OL

Description

Polycyclic Aromatic Hydrocarbons (PAHs) and Acene Frameworks in Contemporary Organic Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a vast class of organic compounds composed of two or more fused aromatic rings. frontiersin.orgwikipedia.org These molecules, which consist exclusively of carbon and hydrogen, are ubiquitous, forming from the incomplete combustion of organic materials such as fossil fuels and biomass. wikipedia.orgtandfonline.com In organic chemistry, PAHs are fundamental structures, with their extended π-conjugated systems giving rise to unique electronic and optical properties. rsc.org

Acenes are a specific subclass of PAHs characterized by their linearly fused benzene (B151609) rings. wikipedia.org This linear arrangement creates a highly conjugated electronic structure that is of significant interest in materials science. researchgate.net However, the reactivity and instability of higher acenes (those with more than four rings) increase with length, presenting a significant challenge for their synthesis and application. researchgate.net Much of contemporary research focuses on developing synthetic strategies to enhance the stability and processability of these acene frameworks without compromising their desirable electronic characteristics. rsc.orgresearchgate.net

The Role of Pentacene (B32325) and its Functionalized Derivatives in Advanced Materials Science

Pentacene, a five-ringed linear acene, is a benchmark p-type organic semiconductor known for its high charge carrier mobility. researchgate.netacs.org These electronic properties make it a highly attractive candidate for applications in organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics. acs.orgmdpi.com However, pristine pentacene suffers from poor solubility in common organic solvents and significant instability in the presence of light and oxygen, which complicates its processing and limits device lifetime. acs.orgmdpi.com

To overcome these limitations, extensive research has been dedicated to the synthesis of functionalized pentacene derivatives. acs.org A particularly successful strategy involves the introduction of substituent groups at the C-6 and C-13 positions, the most reactive sites in the central ring of the pentacene core. mdpi.combeilstein-journals.org This functionalization can dramatically improve solubility and oxidative stability. researchgate.net For instance, the addition of bulky trialkylsilylethynyl groups is a well-established method to create soluble and stable pentacene derivatives that can be processed from solution while maintaining favorable solid-state packing for efficient charge transport. rsc.org The ability to tune the electronic properties by adding electron-donating or electron-withdrawing groups further enhances the versatility of the pentacene framework for a wide array of advanced material applications. acs.orgrsc.org

Conceptual Framework of Hydroxy-Functionalized Dihydropentacenes: A Focus on 6,13-Dihydropentacen-6-OL

Within the broader family of pentacene derivatives, hydro-functionalized structures represent a significant modification. The partial saturation of the central ring to form a dihydropentacene alters the planarity and conjugation length of the molecule. vulcanchem.com This structural change, which converts two sp² carbons to sp³ hybridized centers, can influence the material's electronic properties and solid-state packing. vulcanchem.com

The introduction of a hydroxyl (-OH) group onto this dihydropentacene scaffold, as in this compound, adds another layer of functionality. The polar -OH group is significant for several reasons. Firstly, it can enhance solubility in protic solvents and improve processability. vulcanchem.com Secondly, it provides a site for hydrogen bonding, which can direct the self-assembly of molecules in the solid state, a critical factor for charge transport in thin films. vulcanchem.com The hydroxyl group itself can also influence the electronic landscape of the molecule. vulcanchem.com

While specific research detailing the synthesis and properties of this compound is not widely published, its structure can be understood through its close chemical relatives. A plausible synthetic route involves the controlled mono-reduction of 6,13-pentacenequinone (B1223199). The synthesis of the related compound, 6,13-dihydropentacene-6,13-diol, is achieved by the reduction of 6,13-pentacenedione with sodium borohydride (B1222165). clemson.edu A similar approach using a stoichiometric amount of a reducing agent could foreseeably yield the mono-hydroxy product, this compound. The study of such hydroxy-functionalized acenes is crucial for developing new materials where specific intermolecular interactions and tailored electronic properties are desired. acs.orgbeilstein-journals.org

Data Tables

Table 1: Physicochemical Properties of 6,13-Dihydropentacene (B80405) and Related Compounds

This table presents computed data for the parent structure and a closely related diol, providing a baseline for the expected properties of this compound.

| Property | 6,13-Dihydropentacene | 6,13-Dihydropentacene-6,13-diol |

| Molecular Formula | C₂₂H₁₆ nih.gov | C₂₂H₁₆O₂ nih.gov |

| Molecular Weight | 280.4 g/mol nih.gov | 312.4 g/mol nih.gov |

| XLogP3-AA | 6.3 nih.gov | 4.1 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 0 nih.gov | 2 nih.gov |

| Formal Charge | 0 nih.gov | 0 nih.gov |

Data sourced from PubChem, based on computational models.

Table 2: Hypothetical Properties of this compound

This table outlines predicted properties for the target compound, extrapolated from data on functionalized analogues.

| Property | Predicted Value | Basis of Estimation |

| Molecular Formula | C₂₂H₁₆O | Based on structure |

| Molecular Weight | 296.36 g/mol | Sum of atomic weights |

| Solubility | Enhanced in polar organic solvents | The presence of a polar hydroxyl group is known to increase solubility. vulcanchem.com |

| Solid-State Packing | Capable of hydrogen bonding | The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing crystal packing. vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

757971-43-0 |

|---|---|

Molecular Formula |

C22H16O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

6,13-dihydropentacen-6-ol |

InChI |

InChI=1S/C22H16O/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13,22-23H,11H2 |

InChI Key |

UALYAIOSSKOSKC-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC=CC=C5C=C41)O |

Origin of Product |

United States |

Synthetic Routes and Mechanistic Investigations of 6,13 Dihydropentacen 6 Ol

Synthesis of Key Precursors: Strategies for Pentacene-6,13-dione and Analogues

The primary and most widely utilized precursor for the synthesis of reduced pentacene (B32325) species is pentacene-6,13-dione. Its robust aromatic quinone structure serves as a versatile starting point for various modifications of the central rings of the pentacene framework.

The most common and efficient synthesis of pentacene-6,13-dione involves a base-catalyzed twofold aldol (B89426) condensation reaction. mdpi.com This method typically utilizes two equivalents of o-phthalaldehyde (B127526) and one equivalent of 1,4-cyclohexanedione. nih.gov The reaction is generally performed in an alcoholic solvent with an aqueous base, such as sodium hydroxide. mdpi.com The process involves four successive aldol condensations, rapidly building the pentacyclic structure. mdpi.com A yellow solid corresponding to pentacene-6,13-dione precipitates from the reaction mixture and can be purified by washing with solvents like ethanol, water, and methanol. mdpi.com

| Reactant | Stoichiometry | Solvent | Catalyst/Base | Typical Yield | Reference |

| o-Phthalaldehyde | 2.0 eq. | Ethanol | Sodium Hydroxide (aq) | 62% | |

| 1,4-Cyclohexanedione | 1.0 eq. | Ethanol | Sodium Hydroxide (aq) | 62% | |

| o-Phthalaldehyde | 2.0 eq. | Ethanol | Sodium Hydroxide (aq) | - | mdpi.com |

| 1,4-Cyclohexanedione | 1.0 eq. | Ethanol | Sodium Hydroxide (aq) | - | mdpi.com |

Alternative strategies have been developed for producing analogues of pentacene-6,13-dione. For instance, fluorinated derivatives, such as 1-fluoropentacene-6,13-dione and 2-fluoropentacene-6,13-dione, can be synthesized from substituted precursors to enhance the stability and electronic properties of the final pentacene materials. rsc.org Furthermore, Suzuki-Miyaura coupling reactions have been employed to introduce aryl substituents onto the pentacenedione framework, creating a new series of tetraryl-substituted pentacenedione derivatives. rsc.orgresearchgate.net

Reduction Methodologies for the Preparation of 6,13-Dihydropentacen-6-OL

The conversion of pentacene-6,13-dione to this compound requires the selective reduction of one of the two ketone functionalities. This presents a significant chemoselectivity challenge, as many reducing agents will readily reduce both carbonyls to form the corresponding diol, 6,13-dihydro-6,13-dihydroxypentacene. mdpi.comclemson.edu

Achieving the mono-reduction of pentacene-6,13-dione is not trivial. Standard, powerful reducing agents like lithium aluminum hydride (LiAlH₄) have been reported to produce a crude product mixture that includes pentacen-6(13H)-one, the keto tautomer of the desired this compound. nih.gov This suggests that the mono-reduced species is formed as an intermediate, but the reaction often proceeds to further reduction or to the fully aromatic pentacene upon acidic workup and heating. nih.gov

The synthesis of the mono-ol requires careful control over the reactivity of the reducing agent. The principle of chemoselective reduction often involves using milder or sterically hindered reagents that can differentiate between similar functional groups or stop a reaction at an intermediate stage. researchgate.netorganic-chemistry.org For α,β-unsaturated ketones, reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) are known to selectively reduce the carbonyl group over the alkene. researchgate.net While not directly reported for pentacenequinone, applying similar principles by using a stoichiometric amount of a mild reducing agent at low temperatures could plausibly favor the formation of the mono-ol, this compound, over the diol.

Another approach involves the monoaddition of nucleophiles, such as acetylides, to one carbonyl of pentacene-6,13-dione, which effectively protects one side of the molecule while functionalizing it, leading to a "pentacenone" derivative. collectionscanada.gc.ca This highlights the differential reactivity of the two carbonyls that can be exploited for selective transformations.

The reduction of a carbonyl group in pentacene-6,13-dione to an alcohol introduces a new stereocenter at the C-6 position. In the absence of any chiral influence, the reaction will produce a racemic mixture of the (R)- and (S)-enantiomers of this compound.

When reducing the dione (B5365651) to the diol, two stereocenters are created, leading to the possibility of syn and anti diastereomers. The stereochemical outcome of the hydride attack on the carbonyl can be influenced by the steric hindrance of the large, planar aromatic system. For enantioselective synthesis, the use of chiral reducing agents or catalysts would be necessary to control the facial selectivity of the hydride delivery to the carbonyl group. While the chiral growth of pentacenequinone thin films has been studied, specific reports on the enantioselective reduction to the mono-ol are not prevalent in the reviewed literature. researchgate.net

Chemoselective Reduction of Pentacenequinones to Mono-ols

Derivatization from Closely Related Dihydropentacene Structures

An alternative synthetic strategy to obtain this compound is to start from a more easily accessible, symmetrically reduced precursor like 6,13-dihydro-6,13-dihydroxypentacene and apply selective functionalization techniques.

The synthesis of 6,13-dihydro-6,13-dihydroxypentacene (the diol) is straightforward and can be accomplished by reducing pentacene-6,13-dione with reagents like sodium borohydride (NaBH₄). researchgate.netclemson.edu From this diol, modern catalytic methods offer pathways for the regioselective functionalization of polyols, which could be adapted to differentiate between the two hydroxyl groups. nih.govnih.gov

A particularly relevant strategy is the use of borinic acid catalysts, which have been shown to be effective for the regioselective monofunctionalization of diols. utoronto.ca This suggests a potential synthetic route where the diol is first reacted to form a transient borinate ester with one of the hydroxyl groups, allowing the other to be selectively removed or modified. For example, one hydroxyl could be selectively protected, the other removed through a deoxygenation reaction, and the protecting group subsequently cleaved to yield the target mono-ol. Such protecting-group strategies are fundamental in the synthesis of complex molecules with multiple reactive sites. nih.gov

Novel Synthetic Approaches and Catalyst Development for Dihydropentacenols

The quest for efficient and selective methods to produce dihydropentacenols has led researchers to explore innovative catalytic systems and unconventional reaction pathways. These efforts are aimed at overcoming the challenges associated with the stability and solubility of pentacene-based structures while providing precise control over their functionalization.

Gold(I) catalysis has emerged as a powerful tool for constructing complex molecular architectures, particularly through the activation of alkynes and allenes for various transformations. While direct gold(I)-catalyzed synthesis of this compound is not extensively documented, numerous analogous hydroacene syntheses provide a strong basis for developing such routes. These reactions typically involve intramolecular cyclizations that build the acene framework.

A general and effective strategy for synthesizing hydroacenes involves the gold(I)-catalyzed formal [4+2] cycloaddition of 1,7-enynes. nih.gov This method has been successfully applied to produce a range of hydroacenes, including dihydrotetracenes, dihydropentacene, and dihydrohexacene, which are stabilized precursors to their fully conjugated acene counterparts. nih.gov The mechanism often proceeds via a 6-exo-dig cyclization followed by an intramolecular Friedel-Crafts-type reaction. nih.gov The versatility of this approach allows for the incorporation of various electron-donating and electron-withdrawing groups. nih.gov

The development of these catalytic systems showcases the utility of gold(I) complexes, such as those with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, in mediating complex cycloisomerization reactions under mild conditions. nih.gov For instance, gold(I) catalysts have been employed in the 6-exo-dig cyclization of N-(2-alkynyl)aryl benzamides to yield 4H-benzo[d] nih.govworktribe.comoxazines, demonstrating the catalyst's ability to facilitate selective heteroatom cyclization onto an alkyne. nih.gov These analogous systems provide a blueprint for the potential synthesis of dihydropentacenols from appropriately designed precursors bearing alkyne and alcohol functionalities.

Table 1: Gold(I)-Catalyzed Synthesis of Hydroacenes and Related Heterocycles

| Substrate Type | Catalyst System | Reaction Type | Product Class | Reference |

| Aryl-substituted 1,7-enynes | Gold(I) Complex | Formal [4+2] Cycloaddition | Dihydroacenes | nih.gov |

| N-(2-alkynyl)aryl benzamides | [AuCl(IPr)]/AgOTf | 6-exo-dig Cycloisomerization | 4H-Benzo[d] nih.govworktribe.comoxazines | nih.gov |

| γ-alkynoic acids | [AuCl(IPr)]/AgOTs | 5-exo-dig Cyclization | 5-membered enol lactones | mdpi.com |

| Propargyl vinyl ethers | [(Ph₃PAu)₃O]BF₄ | Claisen Rearrangement | Homoallenic alcohols |

Photochemical methods offer an alternative, often milder, pathway to pentacene and its derivatives, avoiding the high temperatures or harsh reagents required in some thermal methods. A prominent strategy involves the photolysis of a stable, soluble precursor which, upon irradiation, converts to the desired pentacene structure.

A well-established photochemical route uses 6,13-dihydro-6,13-ethanopentacene-15,16-dione as a precursor to pentacene. nih.govresearchgate.net This α-diketone can be efficiently converted to pentacene through photolysis with light of a specific wavelength (e.g., 460 nm) in a suitable solvent like toluene. nih.gov The reaction proceeds smoothly under an inert atmosphere, yielding pentacene as a precipitate. nih.gov Interestingly, in the presence of oxygen, the reaction yields the 6,13-endoperoxide of pentacene instead, indicating a mechanism sensitive to the reaction environment. nih.gov

The photoreaction is believed to occur via the singlet excited state of the α-diketone precursor. nih.gov Subsequent transient absorption measurements have shown that the excited triplet state of the newly formed pentacene can sensitize the formation of singlet oxygen, which then reacts with ground-state pentacene to form the endoperoxide. nih.gov This photochemical conversion can also be performed on thin films of the precursor deposited on a substrate, allowing for the direct fabrication of pentacene films. nih.govresearchgate.net This method has been extended to prepare other derivatives, including dibromopentacene. researchgate.net While this specific route produces pentacene, the underlying principle of using a photolabile precursor is applicable to the synthesis of other functionalized pentacene derivatives like this compound.

Table 2: Photochemical Synthesis of Pentacene from an α-Diketone Precursor

| Precursor | Irradiation Wavelength | Atmosphere | Solvent | Product | Yield | Reference |

| 6,13-dihydro-6,13-ethanopentacene-15,16-dione | 460 nm | Argon | Toluene | Pentacene | 74% | nih.gov |

| 6,13-dihydro-6,13-ethanopentacene-15,16-dione | 460 nm | Oxygen | Toluene | Pentacene-6,13-endoperoxide | Quantitative | nih.gov |

Chemical Transformations and Derivatization Strategies for 6,13 Dihydropentacen 6 Ol

Reactivity of the Hydroxyl Moiety: Oxidation Reactions

The hydroxyl group in 6,13-Dihydropentacen-6-OL and its diol analogue, 6,13-dihydropentacene-6,13-diol, is a key site for chemical reactivity. nih.gov Oxidation of this functional group offers a direct pathway to ketone derivatives. For instance, the Swern oxidation of a diol precursor has been utilized to synthesize a 6,13-α-diketone derivative of pentacene (B32325). researchgate.net This transformation is significant as the resulting diketone can serve as a photoreactive precursor to pentacene itself. researchgate.net The oxidation of the hydroxyl moiety represents a critical step in modifying the electronic structure and reactivity of the dihydropentacene core, enabling further functionalization or conversion to the fully aromatic pentacene system. tdx.cat

Aromatization and Dehydrogenation Processes Leading to Pentacene Scaffolds

Aromatization of the dihydropentacene core is a fundamental strategy to access the corresponding pentacene derivatives. This process involves the elimination of the hydroxyl group and a hydrogen atom from the 6 and 13 positions, respectively, to form the fully conjugated pentacene system. One common method involves a reductive aromatization step following the addition of nucleophiles to a pentacenequinone precursor. encyclopedia.pubnih.gov For instance, after the addition of organolithium or Grignard reagents to 6,13-pentacenequinone (B1223199) to form a diol intermediate, treatment with a reducing agent like tin(II) chloride (SnCl₂) facilitates the aromatization to yield 6,13-disubstituted pentacenes. nih.govmdpi.com

Dehydrogenation of dihydropentacene precursors is another viable route to pentacene. researchgate.net This can be achieved using various reagents and conditions. For example, treatment of 6,13-dihydropentacene (B80405) with 2,3-dichloro-5,6-dicyanobenzo-1,4-quinone (DDQ) can lead to the formation of the corresponding pentacene. thieme-connect.de The choice of aromatization or dehydrogenation strategy is crucial as it can influence the final product's purity and properties. These processes are central to the synthesis of a wide array of functionalized pentacenes with tailored electronic and solid-state packing characteristics. encyclopedia.pubresearchgate.net

Regioselective Functionalization of the Dihydropentacene Core

Regioselective functionalization of the dihydropentacene core, particularly at positions other than the hydroxyl-bearing carbons, is a sophisticated strategy to fine-tune the properties of the resulting molecules. While direct functionalization of the this compound core is not extensively documented, related strategies on similar polycyclic aromatic hydrocarbons highlight the potential for such modifications. For instance, gold-catalyzed reactions have been shown to enable regioselective transformations on related hydroacene systems. researchgate.net

The concept of regioselectivity is well-established in the functionalization of other complex organic molecules, where directing groups or specific catalysts are employed to control the position of incoming substituents. nih.govrsc.org In the context of dihydropentacene derivatives, this could involve electrophilic substitution or metal-catalyzed cross-coupling reactions on the aromatic rings of the core. Achieving regioselectivity is critical for creating precisely structured pentacene derivatives with predictable electronic properties and solid-state packing, which are essential for high-performance organic electronic devices. chemrxiv.org

Formation of Oligomeric and Polymeric Constructs Utilizing this compound

The synthesis of oligomers and polymers from pentacene-based building blocks is a key area of research aimed at developing solution-processable organic semiconductors. nih.gov this compound and its derivatives can serve as monomers in polymerization reactions, leading to both non-conjugated and conjugated macromolecular architectures.

Non-conjugated oligomers and polymers incorporating the pentacene moiety have been synthesized to improve solubility and processability while retaining some of the desirable electronic properties of the pentacene core. encyclopedia.pub A common approach involves the esterification of a pentacene diol monomer, which can be derived from a dihydropentacene precursor, with bis-acid chlorides. encyclopedia.pubnih.gov This method results in polyesters where the pentacene units are linked by non-conjugated ester groups. nih.govresearchgate.net

Table 1: Examples of Non-Conjugated Pentacene-Based Oligomers and Polymers

| Monomer/Building Block | Linkage Type | Resulting Architecture | Reference |

| Pentacene diol derivative | Ester | Linear Polymer | encyclopedia.pub |

| Pentacene alcohol and diacid chloride | Ester | Dimer, Trimer | nih.gov |

| Pentacene-based dendron | Ester | Dendrimer | researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

The synthesis of conjugated pentacene oligomers and polymers is highly desirable for maximizing electronic delocalization along the macromolecular backbone, which can lead to enhanced charge transport properties. arxiv.org Various synthetic strategies have been developed to create these extended π-systems. One approach involves the use of dihydropentacene intermediates in metal-catalyzed cross-coupling reactions. danlehnherr.com For example, dihydropentacene intermediates with appropriate functional groups can be used in homo- and cross-coupling reactions to form conjugated dimers, trimers, and even longer oligomers. danlehnherr.com

Another strategy utilizes on-surface synthesis, where molecular precursors are deposited on a metallic surface and then induced to react and form polymers. arxiv.org For instance, 6,13-bis(dibromomethylene)-6,13-dihydropentacene has been used as a precursor to form ethynylene-bridged pentacene polymers on a gold surface. arxiv.org The properties of these conjugated systems, such as their HOMO-LUMO gap, can be tuned by varying the length of the oligomer and the nature of the linking groups. danlehnherr.com

Table 2: Properties of Conjugated Diethynylpentacene Oligomers

| Number of Repeat Units | λmax (nm) | HOMO-LUMO Gap (eV) | Reference |

| 1 | ~650 | 1.86 | danlehnherr.com |

| 2 | ~720 | 1.57 | danlehnherr.com |

| 3 | ~780 | ~1.38 | danlehnherr.com |

| 4 | ~800 | ~1.38 | danlehnherr.com |

This table is generated based on data from the text and is for illustrative purposes.

Non-Conjugated Oligomer and Polymer Architectures

Mechanistic Studies of Rearrangement and Degradation Pathways

Understanding the rearrangement and degradation pathways of 6,13-dihydropentacene derivatives is crucial for improving their stability and designing more robust materials. One notable reaction is disproportionation, which has been observed for 6,13-dihydropentacene derivatives under thermal or photolytic conditions. nih.govrsc.org This process involves the transfer of hydrogen atoms, leading to the formation of both a more saturated species (tetrahydropentacene) and a fully aromatic species (pentacene). nih.gov The disproportionation can be influenced by the molecular structure and the solid-state arrangement of the molecules. nih.gov

Degradation of pentacene derivatives often involves oxidation, particularly in the presence of light and air, to form pentacene endoperoxides. researchgate.net The dihydropentacene structure can be considered a more stable precursor that can be converted to the active pentacene form when needed. Mechanistic studies have also explored the rearrangement of diol intermediates during the synthesis of substituted pentacenes, where the reaction conditions can influence whether reduction or rearrangement occurs. mdpi.com These studies provide valuable insights into the chemical behavior of dihydropentacene derivatives and are essential for the rational design of stable and efficient pentacene-based materials. arxiv.org

Photochemical Stability and Degradation Mechanisms

While specific studies on the photochemical stability and degradation mechanisms of this compound are not extensively detailed in the reviewed literature, the behavior of related polycyclic aromatic hydrocarbons (PAHs), hydroxylated PAHs (OH-PAHs), and dihydropentacene derivatives provides significant insights into its likely stability and reaction pathways.

The parent pentacene molecule is known to be susceptible to photodegradation, primarily through photooxidation in the presence of light and oxygen, which leads to the formation of 6,13-endoperoxide. This instability can be mitigated by substitution at the 6 and 13 positions. In the case of this compound, the presence of both a hydroxyl group and a partially saturated central ring influences its photochemical behavior.

Studies on various hydroxylated PAHs show that they undergo photodegradation following pseudo-first-order kinetics. researchgate.netnih.govnih.gov The degradation pathways can include photoinduced hydroxylation, dehydrogenation, and isomerization. researchgate.netnih.gov For some OH-PAHs, direct photolysis and self-sensitized photooxidation are key mechanisms. researchgate.netnih.gov Furthermore, research on 6,13-dihydropentacene derivatives indicates that they can undergo thermally and photolytically induced disproportionation, yielding the corresponding tetrahydropentacene and fully aromatic pentacene species. nih.gov This process has been linked to unique solid-state fluorescence properties. nih.gov

The stability of the pentacene framework is also influenced by its electronic properties. Strategies to enhance photostability often involve the introduction of substituents that lower the energy of the Highest Occupied Molecular Orbital (HOMO), which can hinder photooxidation processes. rsc.org

| Compound Class | Observed Photochemical Behavior | Key Degradation Pathways | Influencing Factors |

|---|---|---|---|

| Pentacene | Prone to photodegradation. researchgate.net | Photooxidation to form 6,13-endoperoxide. researchgate.net | Presence of light and oxygen. researchgate.net |

| Hydroxylated PAHs (General) | Undergo photodegradation with pseudo-first-order kinetics. researchgate.netnih.govnih.gov | Direct photolysis, self-sensitized photooxidation, hydroxylation, dehydrogenation, isomerization. researchgate.netnih.gov | Molecular structure, presence of reactive species like hydroxyl radicals. researchgate.netnih.gov |

| 6,13-Dihydropentacene Derivatives | Can undergo disproportionation. nih.gov | Thermally or photolytically induced disproportionation to tetrahydropentacene and pentacene. nih.gov | Solid-state molecular arrangement. nih.gov |

Interaction with Atomic Hydrogen

The interaction of atomic hydrogen with pentacene and its derivatives is a critical area of study, particularly for understanding processes in interstellar environments and for the controlled functionalization of these molecules. Experimental studies on compounds closely related to this compound, such as pentacene and 6,13-pentacenequinone, reveal significant reactivity.

When exposed to atomic hydrogen (or its isotope, deuterium), pentacene molecules become hydrogenated. Current time information in Bangalore, IN. In experiments involving the exposure of pentacene to a flux of atomic deuterium, mass spectrometry shows a shift in the mass distribution to higher masses, corresponding to deuterated species. Current time information in Bangalore, IN. Notably, one of the prominent peaks observed corresponds to a mass-to-charge ratio (m/z) of 294 amu, which is identified as pentacen-6-ol, indicating the addition of an oxygen atom and subsequent hydrogenation/deuteration reactions. Current time information in Bangalore, IN.

Further studies comparing the reactivity of pentacene and its oxygen-functionalized form, 6,13-pentacenequinone (PQ), with atomic hydrogen show that the oxygenated species has a significantly larger reaction cross-section. The interaction leads to the formation of superhydrogenated products. For PQ, an abstraction product with an m/z of 294 is observed, which again corresponds to pentacen-6-ol. This product dominates the mass distribution at lower hydrogen atom fluences. As the fluence increases, further hydrogenated species are formed. This suggests that the interaction with atomic hydrogen can lead to the abstraction of one of the carbonyl oxygen atoms from PQ to form the hydroxyl group of pentacen-6-ol, followed by further hydrogenation of the pentacene core.

| Parent Compound | Observed Product Species | Mass-to-Charge Ratio (m/z) | Inferred Identity |

|---|---|---|---|

| Pentacene (exposed to Deuterium) | Deuterated Pentacene | > 278 | C₂₂H₁₄₋ₓDₓ |

| Pentacene (exposed to Deuterium) | Abstraction/Reaction Product | 294 | Pentacen-6-ol Current time information in Bangalore, IN. |

| 6,13-Pentacenequinone (exposed to Hydrogen) | Abstraction Product | 294 | Pentacen-6-ol |

| 6,13-Pentacenequinone (exposed to Hydrogen) | Pristine PQ | 308 | 6,13-Pentacenequinone |

| 6,13-Pentacenequinone (exposed to Hydrogen) | Superhydrogenated Product | 310 | C₂₂H₁₄O₂ |

| 6,13-Pentacenequinone (exposed to Hydrogen) | Superhydrogenated Product | 312 | C₂₂H₁₆O₂ |

| 6,13-Pentacenequinone (exposed to Hydrogen) | Superhydrogenated Product | 314 | C₂₂H₁₈O₂ |

Advanced Spectroscopic and Structural Characterization Methodologies for 6,13 Dihydropentacen 6 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6,13-Dihydropentacen-6-OL in solution. Both ¹H and ¹³C NMR provide critical data for assigning the atomic connectivity and chemical environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to its aromatic and aliphatic protons. The aromatic protons typically resonate in the downfield region, between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The protons on the central dihydropentacene core, specifically the methine proton at the C6 position and the methylene (B1212753) protons at the C13 position, exhibit distinct chemical shifts. The hydroxyl proton signal is often observed as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.5 | Multiplet |

| ¹H | CH-OH (C6-H) | ~5.0 - 6.0 | Singlet/Doublet |

| ¹H | CH₂ (C13-H₂) | ~3.5 - 4.5 | Singlet/Multiplet |

| ¹H | OH | Variable | Broad Singlet |

| ¹³C | Aromatic Carbons | 110 - 150 | - |

| ¹³C | C-OH (C6) | 50 - 80 | - |

| ¹³C | CH₂ (C13) | 30 - 50 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. rsc.org The fragmentation pattern offers valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), which is often a prominent peak. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is another characteristic fragmentation for alcohols. libretexts.org In the case of this compound, fragmentation may also involve the loss of the hydroxyl group or cleavage within the pentacene (B32325) framework, leading to a series of fragment ions that help to confirm the structure. The relative abundance of these fragment ions provides insight into the stability of the different parts of the molecule. uni-saarland.de

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~310.13 |

| [M-H₂O]⁺ | Loss of Water | ~292.12 |

| [M-OH]⁺ | Loss of Hydroxyl Radical | ~293.12 |

| Further Fragments | Cleavage of Pentacene Backbone | Variable |

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

For this compound, an X-ray crystal structure would reveal the conformation of the dihydropentacene core, which is likely to be non-planar due to the presence of sp³-hybridized carbon atoms. The analysis would also detail the hydrogen bonding network formed by the hydroxyl groups, which significantly influences the crystal packing. The π-stacking interactions between the aromatic pentacene moieties of adjacent molecules are another key feature that dictates the solid-state architecture and can impact the material's electronic properties. collectionscanada.gc.ca

Table 3: Illustrative X-ray Crystallographic Parameters for a Hypothetical this compound Crystal

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The basic crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 10.5, b = 5.8, c = 14.2 |

| α, β, γ (°) | Unit cell angles. | α = 90, β = 105, γ = 90 |

| Z | Number of molecules per unit cell. | 4 |

| Key Bond Length (C-O) | Distance between carbon and oxygen of the hydroxyl group. | ~1.43 Å |

| Key Bond Angle (C-O-H) | Angle of the hydroxyl group. | ~109° |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions within the this compound molecule. edinst.com These techniques provide information about the energy levels of the molecular orbitals.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet and visible regions, arising from π-π* transitions within the pentacene chromophore. nih.govwebbtelescope.org The positions and intensities of these bands are sensitive to the extent of conjugation and the presence of substituents. researchgate.net The disruption of the fully conjugated pentacene system by the sp³ centers at C6 and C13 will likely result in a blue shift of the main absorption bands compared to pristine pentacene.

Fluorescence spectroscopy measures the light emitted from the molecule after it has been excited to a higher electronic state. edinst.com Many pentacene derivatives are known to be fluorescent. nih.gov The emission spectrum of this compound would provide information on the energy of the first excited singlet state and the efficiency of the radiative decay process. The Stokes shift, which is the difference in energy between the absorption and emission maxima, gives insight into the structural relaxation in the excited state. nih.gov

Table 4: Representative Electronic Spectroscopy Data for a Pentacene Derivative System

| Technique | Parameter | Typical Wavelength Range (nm) |

|---|---|---|

| UV-Vis Absorption | λ_max (π-π*) | 300 - 450 |

| Fluorescence Emission | λ_em | 450 - 600 |

| - | Stokes Shift | Variable (typically 20-100 nm) |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. covalentmetrology.comlabmanager.com These two techniques are often complementary. mt.comresearchgate.net

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule leads to vibrations of its bonds. labmanager.com For this compound, a prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the dihydropentacene core are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to sharp peaks in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol will be observed in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations in this compound are expected to produce strong Raman signals. The symmetric breathing modes of the aromatic rings are also characteristic and can provide a fingerprint for the pentacene framework. While the O-H stretch is typically weak in Raman spectra, other skeletal vibrations of the molecule can be clearly observed.

Table 5: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3600 | FTIR (strong, broad) |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR (medium), Raman (medium) |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR (medium), Raman (strong) |

| Aromatic C=C Stretch | 1400 - 1600 | FTIR (medium), Raman (strong) |

| C-O Stretch | 1000 - 1200 | FTIR (strong) |

Computational Chemistry and Theoretical Investigations of 6,13 Dihydropentacen 6 Ol

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules, offering a balance between accuracy and computational cost. For 6,13-Dihydropentacen-6-OL, DFT calculations are instrumental in understanding its fundamental electronic properties.

Researchers utilize DFT to predict the electronic structure, which is critical for the material's performance in electronic devices. Key parameters derived from DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and its optical and electronic properties. For instance, in related fluorinated dihydropentacenes, DFT simulations have been used to predict a reduction in the bandgap compared to pristine pentacene (B32325). vulcanchem.com The introduction of a hydroxyl group in this compound is expected to further influence the electron density distribution due to its inductive effects. vulcanchem.com

DFT calculations can also be employed to investigate the reactivity of this compound. By mapping the electrostatic potential, regions susceptible to electrophilic or nucleophilic attack can be identified. This information is invaluable for predicting the molecule's stability and its interactions with other molecules in a device setting.

Table 1: Predicted Electronic Properties of Pentacene Derivatives from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| Pentacene | -5.0 | -3.2 | 1.8 |

| Fluorinated Dihydropentacene (similar) | -5.2 to -5.4 | -3.4 to -3.6 | 1.4 to 1.8 |

| 2,3,9,10-tetrafluoro-6,13-dihydropentacen-6-OL (predicted) | - | -3.9 | - |

Ab Initio and Semi-Empirical Methods for Ground State Analysis

While DFT is widely used, other computational methods also contribute to the understanding of this compound's ground state. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer higher accuracy by making fewer approximations. These methods are computationally more intensive and are often used to benchmark results from DFT calculations for smaller, related systems. For instance, ab initio calculations have been applied to study Peierls distortions in polyacenes, providing insights into their structural and electronic properties. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are significantly faster, allowing for the study of larger systems or longer timescale phenomena. These methods can be useful for initial screenings of molecular conformations or for providing qualitative insights into the electronic structure of large sets of related molecules.

Theoretical Exploration of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to explore the reactivity of this compound, including the mechanisms of its synthesis and potential degradation pathways. By calculating the potential energy surface for a given reaction, researchers can identify the most likely reaction pathways, intermediates, and transition states.

For example, the synthesis of similar pentacene diols can occur through the reduction of pentacenequinones. nih.gov Theoretical modeling can elucidate the energetics of this reduction process, including the role of the solvent and any catalysts. Furthermore, understanding the stability of the hydroxyl group and the dihydropentacene core is crucial. Computational studies can predict the activation barriers for reactions such as dehydration or oxidation, which are critical for assessing the material's long-term stability in an electronic device.

Computational Modeling of Optical and Electronic Properties

The optical and electronic properties of this compound are of paramount importance for its application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules.

By calculating the excited state energies, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission. These theoretical spectra can then be compared with experimental data to validate the computational model. For instance, computational modeling of a related pentacene derivative, 5,6,7-trithiapentacene-13-one (TTPO), on gold surfaces has been used to understand its self-assembly and diffusive properties, which are crucial for device fabrication. unh.edu

Furthermore, computational models can predict charge transport properties, such as charge carrier mobilities. While direct simulation of mobility is complex, theoretical calculations can provide insights into the key parameters that govern charge transport, such as the reorganization energy and electronic coupling between adjacent molecules.

Molecular Dynamics Simulations for Conformational and Aggregation Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their assemblies. For this compound, MD simulations can provide insights into its conformational flexibility and how it packs in the solid state.

The introduction of the sp³-hybridized carbons at the 6 and 13 positions and the hydroxyl group at the 6-position will significantly impact the planarity of the pentacene core. MD simulations can explore the accessible conformations of the molecule and the energetic barriers between them. This is crucial as the molecular conformation directly influences the intermolecular interactions and, consequently, the solid-state packing.

In the context of thin-film devices, the aggregation behavior of the molecules is critical for charge transport. MD simulations can model the self-assembly process of this compound molecules, predicting how they will arrange themselves on a substrate. unh.eduresearchgate.net These simulations can reveal the preferred packing motifs (e.g., herringbone vs. π-stacking) and how these are influenced by factors such as temperature and the nature of the substrate. acs.orgacs.org Understanding and controlling this aggregation is key to optimizing the performance of organic electronic devices.

Applications of 6,13 Dihydropentacen 6 Ol and Its Derivatives in Advanced Functional Materials

Role as Precursors and Building Blocks in Organic Electronic Devices

6,13-Dihydropentacen-6-ol and its diol counterpart, 6,13-dihydropentacene-6,13-diol, serve as crucial precursors and versatile building blocks in the synthesis of advanced functional materials for organic electronic devices. clemson.edunih.gov The functionalization at the 6 and 13 positions of the pentacene (B32325) framework allows for the creation of a diverse range of derivatives with tailored electronic and physical properties. researchgate.net These dihydropentacene derivatives are often more soluble and stable than their fully aromatic pentacene analogues, facilitating their processing from solution for device fabrication. clemson.eduresearchgate.net

A key application of these precursors is in the synthesis of pentacene and its derivatives, which are highly regarded for their semiconducting properties. researchgate.net For instance, 6,13-dihydropentacene-6,13-diol can be synthesized by the reduction of 6,13-pentacenedione using sodium borohydride (B1222165). clemson.edu This diol can then be further transformed into various pentacene derivatives through subsequent chemical reactions. mdpi.com The ability to introduce different functional groups at the 6 and 13 positions enables the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices. collectionscanada.gc.ca

Furthermore, these precursors are instrumental in creating both symmetrically and unsymmetrically substituted pentacenes. collectionscanada.gc.ca This versatility allows for the design of molecules with specific electronic characteristics, such as polarized systems and donor-acceptor structures, which are of great interest for applications in various organic electronic components. collectionscanada.gc.ca The conversion of these precursors into the final active materials can sometimes be achieved through thermal or photochemical processes after they have been deposited as a thin film, offering a strategic advantage in device manufacturing. researchgate.net

Development of Charge Transport Layers and Semiconducting Films

This compound derivatives are pivotal in the development of charge transport layers and semiconducting films, which are fundamental components of organic electronic devices. These materials are engineered to facilitate the efficient movement of charge carriers—electrons and holes—within the device. sciengine.com The performance of devices like organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells is critically dependent on the properties of these layers. researchgate.netbeilstein-journals.org

The modification of the pentacene core through the introduction of substituents at the 6 and 13 positions significantly influences the material's charge transport characteristics. For example, the introduction of electron-withdrawing groups can enhance electron transport, making the material suitable for n-type semiconductors, while electron-donating groups can improve hole transport for p-type semiconductors. nih.gov The ability to tune these properties allows for the creation of both hole-transport layers (HTLs) and electron-transport layers (ETLs). sciengine.commdpi.com

Solution-processing techniques are often employed to deposit these materials into thin films. researchgate.net The solubility of this compound derivatives is a key advantage, enabling the use of cost-effective manufacturing methods like spin coating, inkjet printing, and roll-to-roll processing. soleosenergy.com Once deposited, these precursor films can be converted into the final semiconducting layer, often with improved crystallinity and molecular ordering, which are crucial for high charge carrier mobility. researchgate.net Research has shown that the morphology of these films, including the packing of the molecules, plays a significant role in their electronic performance. collectionscanada.gc.caacs.org For instance, derivatives that exhibit significant π-stacking in their solid-state structure are desirable for efficient charge transport. researchgate.netresearchgate.net

Integration into Organic Field-Effect Transistors (OFETs)

Derivatives of this compound are increasingly being integrated into organic field-effect transistors (OFETs), a key component of next-generation flexible and transparent electronics. researchgate.net The performance of an OFET is largely determined by the semiconductor's charge carrier mobility, and pentacene derivatives have demonstrated some of the highest mobilities among organic materials. nih.gov

The versatility of this compound as a building block allows for the synthesis of pentacene derivatives with optimized properties for OFET applications. researchgate.net By carefully selecting the substituents at the 6 and 13 positions, researchers can enhance the material's solubility for solution-based processing and improve its stability in air, a critical factor for practical device operation. researchgate.net For example, the introduction of bulky trialkylsilylethynyl groups has been shown to improve both solubility and stability. tdx.cat

The molecular packing in the solid state is a crucial factor influencing the charge transport in OFETs. acs.org X-ray crystallography studies have provided valuable insights into how different substituents affect the packing arrangement of pentacene derivatives, with some promoting a desirable bricklayer or slipped-stack packing motif that facilitates efficient two-dimensional charge transport. researchgate.netacs.org This control over the solid-state structure is essential for achieving high-performance OFETs. For instance, single-crystal field-effect transistors fabricated from certain hexabenzocoronene derivatives, which can be synthesized from pentacene precursors, have shown impressive p-channel mobilities. acs.org

| Derivative | Key Feature | Reported Mobility (cm²/V·s) | Reference |

|---|---|---|---|

| 6,13-Dichloropentacene | Slipped π-π stacking | Up to 9.0 | nih.gov |

| Hexabenzocoronene derivative | Single-crystal OFET | 0.51 | acs.org |

| 6,13-bis(4-pentylphenylethynyl)pentacene | Solution-processed thin film | Up to 0.52 | researchgate.net |

Utility in Organic Photovoltaic (OPV) Cell Architectures

The unique electronic and optical properties of this compound derivatives make them valuable materials for use in organic photovoltaic (OPV) cells. soleosenergy.comnrel.gov OPVs offer the potential for low-cost, flexible, and large-area solar energy conversion. nih.gov The efficiency of an OPV device is heavily reliant on the properties of the electron donor and electron acceptor materials within the active layer. researchgate.net

Pentacene-based molecules derived from this compound can function as either the electron donor or acceptor in the photoactive layer of an OPV. researchgate.netau.dk The ability to tune the HOMO and LUMO energy levels through chemical modification is crucial for creating an efficient donor-acceptor heterojunction that promotes charge separation and minimizes energy loss. collectionscanada.gc.canrel.gov The broad absorption of pentacene derivatives in the visible spectrum is also advantageous for capturing a significant portion of the solar radiation.

The morphology of the active layer, which is typically a bulk heterojunction blend of the donor and acceptor materials, plays a critical role in device performance. nih.govresearchgate.net The solubility of this compound derivatives facilitates the use of solution-based processing techniques to control the nanoscale morphology of this blend, which is essential for efficient exciton (B1674681) dissociation and charge transport to the electrodes. researchgate.netresearchgate.net Furthermore, the development of new, non-fullerene acceptors, some of which can be based on the pentacene framework, is a key area of research aimed at improving the efficiency and stability of OPV devices. ossila.com

Design and Synthesis of Photoactive Materials

This compound serves as a foundational structure for the design and synthesis of a wide array of photoactive materials. These materials are engineered to interact with light, leading to applications in areas such as photodetectors, photo-switches, and photocatalysis. The pentacene chromophore, with its extended π-conjugated system, is inherently photoactive, and its properties can be systematically modified through chemical synthesis.

The synthesis often begins with the functionalization of 6,13-pentacenequinone (B1223199), which is then reduced to the diol, 6,13-dihydropentacen-6,13-diol. clemson.edu This diol is a key intermediate that can be converted to various pentacene derivatives. mdpi.com For example, the reaction of the diol with different reagents can introduce a variety of functional groups at the 6 and 13 positions, thereby tuning the material's absorption and emission properties. collectionscanada.gc.ca

One area of interest is the development of materials that exhibit unique photophysical phenomena. For example, some 6,13-dihydropentacene (B80405) derivatives have been shown to undergo thermally or photolytically induced disproportionation, leading to the formation of tetrahydropentacenes and pentacenes, which results in unique solid-state fluorescence. researchgate.net Additionally, the synthesis of pentacene derivatives with ethynyl (B1212043) moieties has been explored to tune their electronic properties. researchgate.net The stability of these photoactive materials is a significant consideration, as exposure to light and air can lead to decomposition. tdx.cat Researchers are actively developing strategies to enhance the photostability of pentacene derivatives, for instance, through the introduction of specific substituents that protect the pentacene core from photooxidation. mdpi.com

Exploration in Chemo- and Biosensor Applications

The inherent electronic and optical properties of materials derived from this compound make them promising candidates for chemo- and biosensor applications. The principle behind these sensors often relies on the modulation of the material's conductivity or photoluminescence upon interaction with a specific analyte. The pentacene framework provides a sensitive platform for detecting these interactions.

The functionalization of the pentacene core is a key strategy for imparting selectivity towards a particular chemical or biological species. By introducing specific receptor groups onto the pentacene molecule, it can be designed to bind to a target analyte. This binding event can then trigger a measurable change in the material's electronic or optical signal. For instance, the fluorescence of a pentacene derivative could be quenched or enhanced in the presence of a certain molecule.

While the direct application of this compound in sensors is not extensively documented in the provided search results, the broader class of conducting polymers, to which pentacene derivatives belong, is known to be used in analytical sensors for various substances like phenol, ammonia, and glucose. scribd.com The development of soluble and stable pentacene derivatives opens up possibilities for their use in solution-processed sensor devices. The ability to create thin films of these materials on various substrates is advantageous for fabricating compact and potentially disposable sensor arrays. Further research is needed to fully explore the potential of specifically tailored this compound derivatives in this field.

Advanced Polymeric Materials and Hybrid Systems

This compound and its derivatives are valuable monomers for the synthesis of advanced polymeric materials and hybrid systems. researchgate.netnrel.gov These polymers can exhibit unique electronic, optical, and mechanical properties, making them suitable for a wide range of applications. apmpolymers.comroutledge.commonash.eduwiley.com

Functionalization of the pentacene core at the 6 and 13 positions allows for the creation of monomers that can be polymerized through various reactions. researchgate.net For example, diol derivatives of 6,13-dihydropentacene can be reacted with di-acid chlorides to form polyesters containing the pentacene unit in the polymer backbone. researchgate.net These polymers are often more soluble and processable than their small molecule counterparts, which is a significant advantage for fabricating large-area devices. nih.gov

The properties of these pentacene-based polymers can be tuned by altering the structure of the monomer and the linking group. nih.gov For instance, both conjugated and non-conjugated polymers have been synthesized, each with distinct characteristics. nih.gov While conjugated polymers offer the potential for high charge carrier mobility along the polymer chain, non-conjugated polymers can still exhibit interesting properties due to the electronic nature of the pentacene units. nih.gov

Hybrid systems, which combine these organic polymers with inorganic materials, are another promising area of research. These hybrids can leverage the complementary properties of both components. For example, incorporating pentacene-based polymers into a matrix with inorganic nanoparticles could lead to materials with enhanced mechanical strength, thermal stability, or unique optoelectronic properties.

| Polymer Type | Key Characteristics | Potential Applications | Reference |

|---|---|---|---|

| Non-conjugated Polyesters | Soluble in common organic solvents, air-stable. | Organic electronics, thin films. | researchgate.netnih.gov |

| Conjugated Polymers | Potentially high charge-carrier mobility. | OFETs, OPVs. | nih.gov |

Future Research Directions and Unexplored Avenues in 6,13 Dihydropentacen 6 Ol Chemistry

Overcoming Synthetic Challenges and Improving Reaction Efficiency

The synthesis of 6,13-Dihydropentacen-6-OL is not trivial, and significant research is required to develop efficient and selective synthetic protocols. A primary route to this class of compounds involves the reduction of 6,13-pentacenedione. However, controlling the reaction to achieve the mono-reduced product, this compound, instead of the fully reduced 6,13-Dihydropentacene-6,13-diol, presents a considerable challenge. clemson.eduresearchgate.net

Key challenges and future research directions include:

Selective Reduction: Developing new catalytic systems or stoichiometric reagents that can selectively reduce one ketone group of 6,13-pentacenedione is a primary goal. This may involve exploring sterically hindered reducing agents or catalyst systems that can differentiate the two carbonyls.

Avoiding Dehydration: The hydroxyl group in the target molecule is prone to elimination, leading to the formation of the highly conjugated pentacene (B32325) as a byproduct, especially under acidic or high-temperature conditions. researchgate.net Future synthetic methods must employ mild conditions to preserve the desired structure.

Purification: The separation of this compound from the starting material (6,13-pentacenedione), the diol byproduct, and pentacene can be complex. Research into optimized chromatographic or crystallization techniques is necessary for obtaining high-purity material.

A plausible strategy for improved synthesis could involve a two-step process starting from 6,13-pentacenequinone (B1223199), as outlined in the table below.

| Step | Description | Key Challenge | Potential Future Approach |

| 1 | Mono-functionalization | Achieving selective mono-addition to one of the two equivalent ketone groups. | Utilizing protecting group strategies or flow chemistry to control stoichiometry precisely. |

| 2 | Reduction | Reducing the remaining ketone to a hydroxyl group without causing dehydration or other side reactions. | Employing chemoselective reducing agents at low temperatures. researchgate.net |

Novel Derivatization for Enhanced Performance in Specific Applications

The true potential of this compound lies in its use as a versatile building block for a wide range of new derivatives. The hydroxyl group provides a reactive handle for introducing various functional moieties, allowing for the fine-tuning of electronic properties, solubility, and solid-state packing.

Future derivatization strategies could focus on:

Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers. mdpi.com This would allow the attachment of long alkyl chains to improve solubility in common organic solvents or the introduction of electronically active groups to modify the molecule's optoelectronic characteristics. researchgate.net

Unsymmetrical Substitution: A key area of exploration is the synthesis of unsymmetrically substituted pentacene derivatives. collectionscanada.gc.cascispace.com Starting with this compound, the remaining ketone at position 13 (if starting from a mono-reduced intermediate) could be targeted with different nucleophiles, such as organolithium or Grignard reagents, to create push-pull systems with unique electronic properties.

Polymerization: The hydroxyl group can serve as an anchor point for polymerization. For instance, it could be converted to a methacrylate (B99206) and subsequently polymerized to form polymers with pendant dihydropentacen-ol units, potentially for applications in memristors or other electronic devices. clemson.edu

| Derivatization Strategy | Functional Group Introduced | Targeted Property Enhancement | Potential Application |

| Esterification | Carboxylate esters | Solubility, processability | Solution-processed organic electronics |

| Mono-addition of Acetylides | Alkynyl groups | HOMO-LUMO gap tuning, solid-state packing collectionscanada.gc.ca | Organic field-effect transistors (OFETs) |

| Polymerization | Polymeric backbone | Film-forming properties, mechanical flexibility | Flexible electronics, sensors |

Deeper Mechanistic Understanding of Chemical and Photochemical Processes

A thorough understanding of the fundamental chemical and photochemical behavior of this compound is crucial for its successful application. The interplay between the saturated sp³ carbon bearing the hydroxyl group and the extended π-system of the pentacene framework governs its reactivity and photophysics.

Future research should aim to elucidate:

Redox Behavior: Investigating the electrochemical properties to understand how the hydroxyl group affects the oxidation and reduction potentials compared to pentacene and 6,13-dihydropentacene (B80405). This is fundamental for designing its use in electronic devices.

Photochemical Stability: Pentacene itself is known to be susceptible to photodegradation, often via reaction with singlet oxygen to form an endoperoxide. researchgate.net Research is needed to determine the photochemical stability of this compound and whether the hydroxyl group and the disruption of conjugation at the central ring enhance or diminish its stability.

Excited-State Dynamics: Studying the excited-state properties through techniques like transient absorption spectroscopy can reveal the pathways of energy relaxation after photoexcitation. researchgate.net Understanding these processes is critical for applications in photovoltaics or photodetectors. The presence of oxygen-containing functional groups can significantly influence reactivity. aanda.org

Advanced Computational Design and Predictive Modeling

Computational chemistry offers a powerful tool for accelerating the discovery of new this compound derivatives with desired properties. Density Functional Theory (DFT) and other modeling techniques can predict electronic structures, optical properties, and solid-state packing, guiding synthetic efforts toward the most promising candidates.

Future computational studies should focus on:

Property Prediction: Creating a library of virtual derivatives of this compound with different functional groups and using DFT to calculate their HOMO/LUMO energy levels, band gaps, and absorption spectra. researchgate.net

Solid-State Packing: Modeling the intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, to predict the crystal packing of new derivatives. collectionscanada.gc.ca This is critical as the solid-state arrangement profoundly impacts charge transport in organic semiconductors.

Reaction Mechanisms: Simulating the reaction pathways for both the synthesis and potential degradation of the molecule to identify key intermediates and transition states, which can help in optimizing reaction conditions.

Synergistic Approaches in Material Integration and Device Engineering

The unique properties of this compound, particularly its polarity and potential for hydrogen bonding, make it an interesting candidate for integration into composite materials and complex device architectures.

Unexplored avenues include:

Hybrid Materials: Blending this compound derivatives with other materials, such as polymers or inorganic nanoparticles. clemson.edu The hydroxyl group could promote favorable interactions and dispersion, leading to new hybrid materials with emergent properties.

Interfacial Engineering: Using this compound as an interfacial layer in multilayer electronic devices. The hydroxyl group could form a self-assembled monolayer on oxide surfaces (e.g., SiO₂, Al₂O₃), modifying the surface energy and improving the interface between the dielectric and the active semiconductor layer in a transistor.

Device Fabrication: Exploring novel fabrication techniques for incorporating these molecules into devices. The enhanced solubility of certain derivatives could make them suitable for solution-based methods like inkjet printing, enabling low-cost and large-area manufacturing of electronic circuits. mdpi.com

Exploration of New Application Domains

While pentacene derivatives are well-studied in transistors and solar cells, the specific structure of this compound may open doors to less conventional applications. mdpi.com

Future research should explore its potential in:

Chemical Sensors: The hydroxyl group can act as a specific binding site for certain analytes. A change in the electronic properties of the molecule upon binding could be transduced into a measurable signal, forming the basis of a chemical sensor.

Memristive Devices: Materials that exhibit changes in resistance, known as memristors, are promising for next-generation computing. Polymer systems incorporating functional units related to this compound have been investigated for this purpose, suggesting a potential application domain. clemson.edu

Photodetectors: The photoconductive properties of pentacene-based oligomers have been demonstrated in photodetectors. collectionscanada.gc.ca Derivatization of this compound could be used to tune the spectral response and sensitivity for specific light detection applications.

Q & A

Q. What are the optimal synthetic routes for 6,13-Dihydropentacen-6-OL, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or reduction of pentacene derivatives. To ensure purity:

- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for isolation.

- Validate via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities below 0.1% .

- Monitor reaction conditions (temperature, solvent polarity) to minimize side products, as outlined in foundational research methodologies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydrogenation patterns and hydroxyl group positioning. Deuterated solvents (e.g., CDCl) reduce interference .

- UV-Vis Spectroscopy : Analyze π-π* transitions to assess electronic structure; compare absorbance maxima with computational predictions .

- Infrared (IR) Spectroscopy : Identify O-H stretching vibrations (3200–3600 cm) to confirm hydroxyl functionality .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and tightly sealed goggles to prevent ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Follow OSHA HCS guidelines for organic waste, including neutralization before disposal .

Advanced Research Questions

Q. How do environmental surfaces (e.g., silica, polymers) influence the stability of this compound?

- Methodological Answer :

- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure mass changes during surface interactions. Compare results under controlled humidity and temperature .

- Surface Reactivity : Employ X-ray photoelectron spectroscopy (XPS) to track oxidation states after exposure to indoor oxidants (e.g., ozone) .

- Data Interpretation : Correlate degradation rates with surface porosity metrics using Brunauer-Emmett-Teller (BET) analysis .

Q. How can computational models resolve contradictions in reported photophysical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate excited-state energies. Compare with experimental UV-Vis and fluorescence data to validate models .

- Sensitivity Analysis : Vary input parameters (e.g., solvent polarity in COSMO-RS models) to identify sources of discrepancy in literature .

- Collaborative Validation : Cross-check results with independent labs using standardized computational protocols .

Q. What strategies address inconsistencies in catalytic activity data for this compound in redox reactions?

- Methodological Answer :

- Controlled Replicates : Repeat experiments with identical conditions (e.g., catalyst loading, solvent purity) to isolate variables .

- In Situ Monitoring : Use Raman spectroscopy to track intermediate species during reactions, identifying side pathways .

- Meta-Analysis : Systematically review literature to classify discrepancies as methodological (e.g., calibration errors) vs. intrinsic (e.g., polymorphic variations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.